![molecular formula C17H23BFNO3 B2619317 N-[4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide CAS No. 2246746-25-6](/img/structure/B2619317.png)

N-[4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

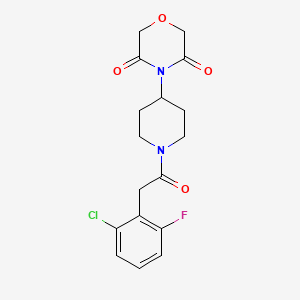

“N-[4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide” is an important boric acid derivative . It is obtained by a two-step substitution reaction .

Synthesis Analysis

The compound was synthesized through a two-step substitution reaction . The structure of the compound was confirmed by FTIR, 1H and 13C NMR, and MS .Molecular Structure Analysis

The single crystal structure of the compound was gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) was applied to further calculate the molecular structure and compare it with X-ray values . The result of the conformational analysis shows that the molecular structure optimized by DFT is identical with the single crystal structure determined by single crystal X-ray diffraction .Chemical Reactions Analysis

The compound is a significant reaction intermediate in organic synthesis reactions, with many applications in carbon-carbon coupling and carbon heterocoupling reactions .Physical And Chemical Properties Analysis

DFT was used to further study the molecular electrostatic potential and frontier molecular orbitals of the compound, revealing the molecular structure characteristics, conformation, and some special physical and chemical properties of the compound .Mechanism of Action

The compound also contains a fluoro-substituted phenyl group. Fluorine-containing compounds are widely used in medicine. The strong electronegativity of fluorine atoms enhances the affinity to carbon, therefore, fluorine-containing drugs have the advantages of high biological activity, strong stability, and drug resistance .

Advantages and Limitations for Lab Experiments

N-[4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have low toxicity in normal cells. Additionally, this compound has been shown to have high selectivity for cancer cells, viruses, and fungi. However, there are also limitations to using this compound in lab experiments. It is not well understood how this compound works, and more research is needed to fully understand its mechanism of action. Additionally, this compound may have limited efficacy against certain types of cancer cells, viruses, and fungi.

Future Directions

There are several future directions for research on N-[4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide. One potential direction is to study the use of this compound as a fluorescent probe for imaging applications. Another potential direction is to study the use of this compound in combination with other anticancer, antiviral, or antifungal agents to enhance its efficacy. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in the field of medicinal chemistry.

Conclusion

In conclusion, this compound is a boron-containing compound that has gained significant attention in scientific research. This compound has been synthesized using various methods and has been studied for its potential applications in the field of medicinal chemistry. This compound has been shown to have anticancer, antiviral, and antifungal properties and has been studied for its potential use as a fluorescent probe for imaging applications. While there are limitations to using this compound in lab experiments, there are also several future directions for research on this compound.

Synthesis Methods

N-[4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide can be synthesized using various methods, including Suzuki-Miyaura cross-coupling reaction, Buchwald-Hartwig amination, and Sonogashira coupling. The Suzuki-Miyaura cross-coupling reaction is the most commonly used method for synthesizing this compound. This method involves the reaction of 4-fluoro-2-iodoaniline with cyclobutanecarboxylic acid, followed by the addition of tetramethyl-1,3,2-dioxaborolane to yield this compound.

Scientific Research Applications

N-[4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide has been studied for its potential applications in the field of medicinal chemistry. This compound has been shown to have anticancer, antiviral, and antifungal properties. It has also been studied for its potential use as a fluorescent probe for imaging applications.

properties

IUPAC Name |

N-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23BFNO3/c1-16(2)17(3,4)23-18(22-16)13-10-12(19)8-9-14(13)20-15(21)11-6-5-7-11/h8-11H,5-7H2,1-4H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHDKJYVZUONWBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)NC(=O)C3CCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23BFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-Methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride](/img/structure/B2619234.png)

![2-[(7,8-dimethoxy-1-oxo-1H-isothiochromen-3-yl)formamido]acetic acid](/img/structure/B2619237.png)

![7-[(4-Chlorophenyl)methyl]-8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

![2-(benzyloxy)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2619248.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2619252.png)